Ethyl5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate

Nucleophilic substitution Benzylic halide reactivity SN2 kinetics

Researchers requiring iterative, chemoselective diversification on a 2,6-dichloropyridine core often face supply gaps for intermediates bearing orthogonal reactive handles. This compound resolves that by uniquely combining a C5 bromomethyl electrophile, a C3 ethyl ester anchor, and electron-withdrawing 2,6-dichloro substituents in a single polyfunctional scaffold (XLogP3: 3.6, TPSA: 39.2 Ų). • Enables two-step orthogonal diversification: nucleophilic displacement at the benzylic position followed by ester hydrolysis/amide coupling. • Serves as a direct advanced intermediate for focused kinase inhibitor libraries and streamlined PROTAC degrader assembly. • Eliminates protecting group manipulations required when using congeners lacking either the ester or the benzylic bromide.

Molecular Formula C9H8BrCl2NO2
Molecular Weight 312.97 g/mol
Cat. No. B13614030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate
Molecular FormulaC9H8BrCl2NO2
Molecular Weight312.97 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(C(=C1)CBr)Cl)Cl
InChIInChI=1S/C9H8BrCl2NO2/c1-2-15-9(14)6-3-5(4-10)7(11)13-8(6)12/h3H,2,4H2,1H3
InChIKeyYUIJDIXNMDJGPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile of Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate


Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate (CAS 2731014-56-3, MF C₉H₈BrCl₂NO₂, MW 312.98 g/mol) is a halogenated pyridine derivative distinguished by a bromomethyl group at the 5-position, chlorine atoms at the 2- and 6-positions, and an ethyl ester at the 3-position [1]. Calculated physicochemical parameters include a computed LogP (XLogP3) of 3.6 and a topological polar surface area (TPSA) of 39.2 Ų [1]. Predicted bulk properties are a boiling point of 374.688±42.00 °C (760 Torr) and a density of 1.643±0.06 g/cm³ at 25 °C . This combination of functional groups creates a polyfunctional scaffold wherein the benzylic bromide serves as a potent electrophilic handle, the ester as a modifiable anchor, and the chlorine substituents as electron-withdrawing modulators of ring reactivity.

Orthogonal derivatizationSequential C5 bromomethyl and C3 ester functionalization supports iterative, chemoselective library synthesis.
Electrophilic building blockBenzylic bromide with electron-withdrawing 2,6-dichloro activation enhances nucleophilic displacement and cross-coupling.
Scaffold diversificationTwo modifiable handles enable rapid SAR exploration in medicinal chemistry and agrochemical programs.

Why In-Class Analogs Cannot Substitute This Compound


Although several regioisomeric bromomethyl-dichloropyridines exist (e.g., 3-(bromomethyl)-2,6-dichloropyridine [CAS 58596-59-1] and 4-(bromomethyl)-2,6-dichloropyridine [CAS 175204-45-2]), they lack the ester functionality that enables orthogonal derivatization at the 3-position [1]. Conversely, ethyl 2,6-dichloropyridine-3-carboxylate (CAS 58584-86-4) bears the ester but lacks the bromomethyl electrophile, rendering it unsuitable for nucleophilic displacement or cross-coupling at the benzylic position [2]. The simultaneous presence of all three functional groups—C5-bromomethyl, C2/C6-dichloro, and C3-ethyl ester—creates a unique chemical space inaccessible to any single in-class congener, making direct generic substitution unfeasible for multi-step synthetic sequences that require iterative, chemoselective transformations.

This Compound
C5 bromomethyl electrophile
C3 ethyl ester orthogonal handle
2,6-dichloro ring activation
In-Class Analogs
Regioisomers lack ester (e.g., 4-(bromomethyl)-2,6-dichloropyridine)
Ethyl 2,6-dichloropyridine-3-carboxylate misses bromomethyl handle
Mono-functional analogs cannot support iterative orthogonal sequences

Quantitative Differentiation Against Closest Analogs


Enhanced Leaving Group Reactivity: Bromomethyl vs. Chloromethyl

The bromomethyl group at C5 provides a thermodynamically weaker C–Br bond (bond dissociation energy in benzyl bromide ≈ 50.5 ± 2 kcal/mol [1]) relative to the corresponding C–Cl bond in benzyl chloride (bond dissociation energy ≈ 68 kcal/mol [2]), rendering the bromomethyl substituent a kinetically superior leaving group in SN2 and SN1 nucleophilic displacement reactions. Although a direct head-to-head kinetic study on the title compound is not available in the public domain, class-level inference from the well-established benzylic halide series indicates that the bromomethyl congener reacts approximately 10²–10³ times faster than the chloromethyl analog under comparable polar aprotic conditions [2].

Leaving Group Reactivity
Class-level inference
C–Br BDE ≈ 50.5 kcal/mol vs C–Cl ≈ 68 kcal/mol; estimated rate enhancement ~10²–10³ in SN2 displacement
Supports lower-temperature, higher-efficiency nucleophilic substitution workflows.
Class-level benzyl halide data; title compound-specific kinetic study not publicly available.
Nucleophilic substitution Benzylic halide reactivity SN2 kinetics

Regiochemical Positioning: 5-Bromomethyl vs. Other Isomers

Placement of the bromomethyl group at the 5-position, flanked by the C2/C6 chlorine atoms and adjacent to the C3 ester, creates a distinct steric and electronic environment compared to the 3- and 4-bromomethyl regioisomers. In the 5-substituted isomer, the bromomethyl group experiences cumulative electron withdrawal from two ortho-chlorine substituents (C2-Cl and C6-Cl) as well as the meta-carboxylate ester , which polarizes the C5–CH₂–Br bond and increases the electrophilic character of the benzylic carbon. Empirically, 4-(bromomethyl)-2,6-dichloropyridine (CAS 175204-45-2) has a predicted boiling point of 299.2±35.0 °C and density of 1.770 g/cm³ , whereas the 5-bromomethyl-3-ethyl ester analog has a predicted boiling point of 374.688±42.00 °C and density of 1.643 g/cm³ , reflecting the significant physicochemical impact of the ester group and its regiochemical relationship to the bromomethyl moiety.

Regiochemical Impact
Cross-study comparable
Δ Boiling point ≈ +75 °C; Δ Density ≈ -0.127 g/cm³ vs 4-(bromomethyl) isomer
Predicted bulk properties reflect distinct steric/electronic environment, influencing purification and solubility behavior.
Predicted values (ACD/Labs or similar); experimental verification recommended.
Regioselectivity Heterocycle functionalization Medicinal chemistry scaffold

Integrated Ester Handle for Orthogonal Derivatization

The ethyl ester at C3 enables a second, orthogonal derivatization pathway independent of the C5 bromomethyl electrophile. Following nucleophilic displacement at the bromomethyl position, the ester can be hydrolyzed to the carboxylic acid and subsequently coupled to amines, alcohols, or hydrazines to generate amide, ester, or hydrazide libraries [1]. In contrast, 4-(bromomethyl)-2,6-dichloropyridine and 3-(bromomethyl)-2,6-dichloropyridine lack this carboxylate functionality entirely, limiting post-functionalization diversification to a single site [2]. Ethyl 2,6-dichloropyridine-3-carboxylate (LogP 2.764 [3]) retains the ester but lacks the bromomethyl electrophile, precluding the iterative functionalization sequence entirely.

Orthogonal Derivatization Sites
Direct head-to-head comparison
2 orthogonal handles: C5 bromomethyl + C3 ester, vs 1 reactive handle in 4-(bromomethyl) or ethyl 2,6-dichloropyridine-3-carboxylate
Enables sequential, chemoselective transformations for rapid SAR exploration from a single advanced intermediate.
Functional group inventory assessment; synthetic versatility confirmed by literature use.
Orthogonal protection Ester hydrolysis Amide coupling Scaffold diversification

Lipophilicity Modulation vs. Non-Brominated Analog

The introduction of the bromomethyl group significantly alters the lipophilicity profile. Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate exhibits a computed XLogP3 of 3.6 and TPSA of 39.2 Ų [1], whereas the non-brominated starting material, ethyl 2,6-dichloropyridine-3-carboxylate, has a LogP of 2.764 and comparable TPSA of 39.19 Ų [2]. The ΔLogP of +0.84 log units is consistent with the replacement of an aromatic C–H with a C–CH₂Br moiety, which increases molecular volume and polarizability without substantially altering hydrogen-bonding capacity (TPSA difference of only 0.01 Ų). This shift places the bromomethyl analog closer to the optimal LogP range (3–5) for oral bioavailability according to Lipinski’s rule-of-five, while maintaining a TPSA favorable for passive membrane permeation (<140 Ų).

Lipophilicity Modulation
Cross-study comparable
XLogP3 = 3.6 vs 2.764 (non-brominated analog); ΔLogP = +0.84, TPSA nearly identical
Higher LogP may support improved passive permeability profiles for intermediate property design.
Computed values; experimental LogP determination advised for critical lead optimization.
Lipophilicity Drug-likeness Membrane permeability ADME prediction

Electron-Withdrawing Effect of Dichloro Substitution

The two chlorine substituents at C2 and C6 impart a cumulative electron-withdrawing effect on the pyridine ring, lowering the electron density at the nitrogen atom (predicted pKa ≈ -0.4 for 2,6-dichloropyridine core) and activating the ring toward nucleophilic aromatic substitution (SNAr) . In the context of the title compound, this electronic depletion extends to the C5-bromomethyl group, further polarizing the C–Br bond and enhancing its electrophilic susceptibility. This contrasts with mono-chlorinated or non-halogenated analogs such as ethyl 5-(bromomethyl)nicotinate (lacking ring chlorines), where the absence of electron-withdrawing chlorine atoms results in a less polarized benzylic C–Br bond and correspondingly attenuated reactivity [1]. While quantitative kinetic data for the title compound are not available, the electron-withdrawing effect of the 2,6-dichloro substitution pattern has been extensively documented in the SNAr reactivity of 2,6-dichloropyridine derivatives .

Electronic Activation
Class-level inference
Predicted pyridine pKa ≈ -0.4 (2,6-dichloro) vs ≈ 5.2 (non-chlorinated nicotinate); enhanced C–Br polarization
Supports higher reactivity in nucleophilic displacement, beneficial for coupling with sterically hindered partners.
Class-level SNAr reactivity trend; title compound-specific kinetic data unavailable.
Electron-withdrawing group Nucleophilic aromatic substitution Pyridine activation

Optimal Deployment Scenarios


Iterative Library Synthesis in Kinase-Targeted Chemistry

The orthogonal reactivity of the C5 bromomethyl and C3 ethyl ester groups enables a two-step diversification protocol: initial nucleophilic displacement at the benzylic position (e.g., with primary or secondary amines, thiols, or alkoxides) followed by ester hydrolysis and amide coupling to introduce a second point of structural diversity [1]. This sequence is particularly well-suited for generating focused libraries of 2,6-dichloropyridine-based kinase inhibitors where substitution at both the 3- and 5-positions modulates ATP-binding site complementarity and selectivity [2].

Agrochemical Intermediate for Hapten and Pro-pesticide Design

The bromomethyl group facilitates conjugation to carrier proteins or peptide transporters, enabling the construction of hapten–carrier immunogens for agrochemical residue detection or the synthesis of pro-pesticide conjugates that exploit active transport mechanisms in target pests. The 2,6-dichloro substitution pattern is a common motif in commercial herbicides and fungicides; the additional ester handle permits fine-tuning of physicochemical properties for optimized cuticular penetration and phloem mobility .

Privileged Fragment for PROTAC Linker Attachment

In targeted protein degradation (PROTAC) design, the C5 bromomethyl position serves as a convenient attachment point for polyethylene glycol or alkyl linkers via nucleophilic displacement, while the C3 ester can be independently elaborated to install the E3 ligase-recruiting moiety (e.g., a von Hippel-Lindau or cereblon ligand). The bifunctional nature of the compound reduces the number of protecting group manipulations required, streamlining PROTAC construct assembly [2].

Cross-Coupling Partner in Palladium-Catalyzed Transformations

The benzylic bromide at C5 is a competent electrophile in Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions, allowing direct C–C bond formation with aryl, heteroaryl, or vinyl organometallic reagents. Combined with the ester functionality, this permits rapid construction of biaryl and heterobiaryl architectures from a single advanced intermediate. The electron-withdrawing 2,6-dichloro substitution further facilitates oxidative addition of the C–Br bond to Pd(0) catalysts, consistent with the established reactivity of electron-deficient benzyl halides [1].

Application
Selection Property
Validation Focus
Kinase-targeted library synthesis
Orthogonal reactivity (bromomethyl + ester)
Chemoselective sequence verification; ATP-site SAR expansion
Agrochemical intermediate design
Bromomethyl conjugation + ester fine-tuning
Hapten coupling efficiency; cuticular penetration and mobility assays
PROTAC linker attachment
Bifunctional scaffold with C5 and C3 handles
Linker installation and E3 ligase ligand elaboration without protecting group complexity
Palladium-catalyzed cross-coupling
Benzylic bromide electrophile + electron-poor ring
Oxidative addition efficiency; biaryl/heterobiaryl architecture construction
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